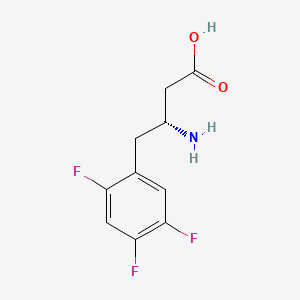

(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFQQJVYCWLKPL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428049 | |

| Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936630-57-8 | |

| Record name | Sitagliptin acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936630578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2PN5Z4PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Introduction: The Architectural Significance of a Key Chiral Intermediate

This compound is a non-proteinogenic β-amino acid of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a pivotal chiral building block in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The precise three-dimensional arrangement of this intermediate is critical, as the stereochemistry at the β-carbon is directly translated into the final active pharmaceutical ingredient (API), dictating its efficacy and safety profile.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core physicochemical properties of this molecule. We will delve beyond mere data presentation to explain the causality behind its characteristics and the experimental methodologies used for their validation. For researchers in process development, formulation science, and medicinal chemistry, a thorough understanding of these properties is not merely academic; it is fundamental to optimizing synthetic routes, ensuring enantiomeric purity, developing stable formulations, and predicting physiological behavior.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a butanoic acid backbone, an amino group at the C3 (β) position with (R) stereochemistry, and a 2,4,5-trifluorophenyl moiety—govern its physical and chemical behavior.

Caption: Figure 1. Chemical Structure of this compound.

Key Identifiers:

-

IUPAC Name: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[3]

-

CAS Number: 936630-57-8 (for the free base)[3]

-

Molecular Formula: C₁₀H₁₀F₃NO₂[3]

-

Molecular Weight: 233.19 g/mol [3]

Core Physicochemical Properties

The physicochemical properties of an API intermediate are critical determinants of its handling, reactivity, purification, and formulation characteristics. The data presented below has been consolidated from various sources to provide a reliable reference for laboratory and process scale-up activities.

Table 1: Summary of Physicochemical Data

| Property | Value | Significance & Expert Commentary | Source(s) |

| Appearance | White to off-white solid | The color and physical state are primary indicators of purity. Any deviation may suggest the presence of impurities from the synthesis or degradation. | [4] |

| Melting Point | 217-219 °C | A sharp melting point range is indicative of high purity. This relatively high value suggests a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding between the zwitterionic forms. | [5] |

| Molecular Weight | 233.19 g/mol | Foundational for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for analytical testing. | [3] |

| pKa (Predicted) | 3.66 ± 0.10 (Carboxylic Acid) | The acidic pKa is typical for a butanoic acid derivative. In biological systems (pH ~7.4), the carboxylic acid group will be fully deprotonated (-COO⁻). This is crucial for solubility and interaction with biological targets. | [5] |

| XLogP3 (Predicted) | -1.2 | The negative LogP value indicates that the compound is hydrophilic. This is expected due to the ionizable amino and carboxyl groups. This property influences choices for extraction, chromatography, and predicts low potential for bioaccumulation. | [3] |

| Hydrochloride Salt | The HCl salt is also common. Its molecular weight is 269.65 g/mol , and it is typically a solid. Using the salt form can enhance aqueous solubility and handling properties compared to the free base (zwitterion). |

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable in pharmaceutical development. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint of the molecule.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structural elucidation.

-

¹H NMR (300 MHz, CDCl₃) : δ 7.30-7.29 (m, 1H, Aromatic), 7.11-7.08 (m, 1H, Aromatic), 4.12-4.10 (m, 1H, CH), 2.98-2.96 (m, 1H, CHH'), 2.88-2.84 (m, 1H, CHH'), 2.79-2.76 (m, 1H, CHH'COOH), 2.58-2.53 (m, 1H, CHH'COOH), 2.03 (brs, 2H, NH₂) ppm.[6]

-

¹³C NMR (75 MHz, CDCl₃) : δ 177.4, 159.8, 152.6, 146.8, 123.2, 122.8, 120.4, 118.5, 105.6, 49.2, 45.6, 34.2 ppm.[6]

-

Expert Commentary : The proton and carbon chemical shifts are consistent with the assigned structure. The complexity of the aromatic signals is due to the fluorine substitutions, and the diastereotopic protons of the methylene groups adjacent to the chiral center give rise to distinct signals (multiplets).

-

-

Mass Spectrometry (MS) :

-

ESI-MS : m/z (%) 233 [M]⁺.[6]

-

Expert Commentary : Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this amino acid. The observation of the molecular ion peak confirms the molecular weight.

-

-

Infrared (IR) Spectroscopy :

-

IR (CHCl₃) : ν 2935, 1720 cm⁻¹.[6]

-

Expert Commentary : The peak at 1720 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The broad absorption around 2935 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

Chromatographic Purity and Chiral Analysis

Given that this is a chiral intermediate, assessing both chemical and enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.

-

Chemical Purity : Reverse-Phase HPLC (RP-HPLC) is typically used to separate the target compound from synthesis-related impurities. A variety of methods have been developed for the final API, Sitagliptin, which can be adapted for the intermediate.[7][8] Common conditions involve a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection around 267 nm where the phenyl ring absorbs.[9]

-

Enantiomeric Purity : The separation of enantiomers requires a chiral stationary phase (CSP).

-

Expert Commentary : The choice of a CSP is critical. For N-derivatized amino acids (e.g., Boc-protected intermediates common in synthesis), macrocyclic glycopeptide phases like CHIROBIOTIC T are highly effective. For the free amino acid, these or similar phases can be used, often requiring specific mobile phase conditions to achieve separation. The goal is to quantify the undesired (S)-enantiomer, with acceptance criteria typically set at <0.15%.

-

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the methods for determining these properties must be robust and well-defined. Here we provide standardized protocols.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Causality : DSC is chosen over traditional melting point apparatus for its higher precision and ability to detect thermal events like polymorph transitions. It measures the heat flow into a sample as a function of temperature. The melting point is observed as an endothermic peak.

-

Methodology :

-

Calibration : Calibrate the DSC instrument using certified standards (e.g., Indium).

-

Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Analysis : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program : Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (20-50 mL/min).

-

Data Interpretation : The onset temperature of the main endothermic peak is reported as the melting point.

-

Protocol 2: Chiral Purity Analysis by HPLC

-

Causality : This workflow ensures that the stereochemical integrity of the intermediate meets the stringent requirements for pharmaceutical synthesis. The choice of a chiral stationary phase creates a transient diastereomeric interaction with the enantiomers, allowing them to be separated in time.

-

Methodology :

-

System Preparation : Use a calibrated HPLC system with a UV detector.

-

Column : Install a suitable chiral column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase : Prepare a mobile phase suitable for the column and analyte. For CHIROBIOTIC phases, polar ionic or polar organic modes are common. A typical starting point could be a mixture of ethanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to control ionization.

-

Sample Preparation : Dissolve a known amount of the sample in the mobile phase to create a solution of ~1 mg/mL. Prepare a spiked sample containing a small amount of the racemic compound to confirm peak identification.

-

Chromatographic Conditions :

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 267 nm

-

Injection Volume: 10 µL

-

-

Analysis : Inject the sample and record the chromatogram. The (R)-enantiomer will be the major peak, and the (S)-enantiomer will be a much smaller peak with a different retention time.

-

Quantification : Calculate the percentage of the (S)-enantiomer using the area percent method.

-

Caption: Figure 2. Workflow for Chiral Purity Analysis by HPLC.

Context in Pharmaceutical Synthesis

The ultimate application of this compound is its incorporation into Sitagliptin. The synthesis is convergent, meaning this β-amino acid is prepared separately and then coupled with the other key fragment, a triazolopyrazine moiety.

Caption: Figure 3. Role as a Key Intermediate in Sitagliptin Synthesis.

The synthesis often proceeds by first protecting the amino group of the title compound (e.g., with a Boc group).[10] This protected intermediate is then activated and coupled with the triazolopyrazine heterocycle. The final step is the removal of the protecting group to yield Sitagliptin. Each physicochemical property discussed—solubility, melting point, purity—directly impacts the efficiency, yield, and quality of these synthetic steps.

Conclusion

This compound is more than just a precursor; it is a carefully designed molecular entity whose properties are fundamental to the successful manufacture of a life-changing therapeutic. Its hydrophilicity, high melting point, and distinct spectroscopic fingerprint are all direct consequences of its chemical structure. For the drug development professional, mastering the analysis of these properties is essential for ensuring the final API is safe, effective, and of the highest possible quality. The protocols and data presented in this guide serve as a robust foundation for these critical activities.

References

- MedPath. (2025-07-09). Sitagliptin | Advanced Drug Monograph.

- Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts.

- ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.

- Sandoo Pharma. (n.d.). Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid.

- ChemicalBook. (n.d.). Sitagliptin | 486460-32-6.

- PubChem - NIH. (n.d.). Sitagliptin | C16H15F6N5O | CID 4369359.

- accessdata.fda.gov. (2017-11-13). 209803Orig1s000 209805Orig1s000 209806Orig1s000.

- PubChem - NIH. (n.d.). This compound | C10H10F3NO2 | CID 7146283.

- LookChem. (n.d.). Cas 486460-00-8,BOC-(R).

- ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14 | Download Scientific Diagram.

- Taylor & Francis Online. (2015-04-15). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid.

- Home Sunshine Pharma. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8.

- ChemicalBook. (2025-07-16). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.

- PubChem - NIH. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288.

- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- LGC Standards. (n.d.). This compound Hydrochloride.

- CymitQuimica. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

- Semantic Scholar. (n.d.). Analytical Methods for Determination of Sitagliptin : An Updated.

- International Journal of Current Science Research and Review. (2024-08-08). Various Analytical Methods for Analysis of Sitagliptin.

- Asian Journal of Pharmaceutical and Clinical Research. (2025-09-24). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor).

- Sigma-Aldrich. (n.d.). (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride.

- International Journal of Pharmaceutical and Bio-Medical Science. (2025-10-01). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.

- PubMed. (2016-05). A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug.

- Echemi. (n.d.). This compound.

- ResearchGate. (2025-08-06). (PDF) Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool.

- Custom Synthesis. (n.d.). Custom Synthesis of this compound.

- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- Biosynth. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sitagliptin | 486460-32-6 [chemicalbook.com]

- 3. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sandoopharma.com [sandoopharma.com]

- 5. echemi.com [echemi.com]

- 6. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 7. Analytical Methods for Determination of Sitagliptin : An Updated | Semantic Scholar [semanticscholar.org]

- 8. airo.co.in [airo.co.in]

- 9. ijcsrr.org [ijcsrr.org]

- 10. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral β-amino acid and a key intermediate in the synthesis of various pharmaceuticals, most notably Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[1][2] A thorough understanding of its molecular structure is paramount for quality control, process optimization, and regulatory compliance. This technical guide provides a detailed exploration of the spectroscopic properties of this compound. In the absence of publicly available experimental spectra for the free base, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures. We will delve into the causality behind the expected spectral features, providing a robust framework for researchers working with this molecule.

Introduction: The Structural Significance of a Key Pharmaceutical Intermediate

The trifluorinated phenyl ring and the chiral β-amino acid moiety of this compound present a unique combination of structural features that are directly reflected in its spectroscopic signatures. The fluorine atoms provide sensitive probes for ¹⁹F NMR, while the chiral center and adjacent protons give rise to complex splitting patterns in ¹H NMR. The molecule's zwitterionic nature in physiological and solid states profoundly influences its infrared spectrum.[3][4] This guide will systematically deconstruct the expected spectroscopic data to provide a comprehensive structural portrait.

Molecular Structure and Key Features

-

Chemical Formula: C₁₀H₁₀F₃NO₂[5]

-

Molecular Weight: 233.19 g/mol [5]

-

Core Components:

-

A 2,4,5-trifluorophenyl ring

-

A butanoic acid backbone

-

An amino group at the C3 (β) position

-

A chiral center at the C3 position with (R) stereochemistry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to diastereotopic protons and couplings to both neighboring protons and fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, D₂O)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 (CH₂) | ~ 2.7 - 2.9 | ddd | J(H-2a, H-2b) ≈ 16.5 (geminal), J(H-2a, H-3) ≈ 8.5, J(H-2b, H-3) ≈ 5.0 | Diastereotopic protons adjacent to a chiral center, showing distinct couplings to H-3. |

| H-3 (CH) | ~ 3.6 - 3.8 | m | - | Chiral center proton, coupled to protons at C2 and C4. |

| H-4 (CH₂) | ~ 3.0 - 3.2 | m | - | Diastereotopic protons adjacent to the chiral center and coupled to aromatic protons via fluorine. |

| Aromatic H | ~ 7.2 - 7.5 | m | - | Complex multiplets due to H-F and H-H couplings. |

| NH₂, COOH | Broad, exchangeable | s (br) | - | Protons exchange with the D₂O solvent and may not be observed or will appear as a broad signal. |

Expertise in Action: Why D₂O as a Solvent? The choice of deuterated water (D₂O) as the solvent is strategic. The zwitterionic nature of the amino acid makes it more soluble in polar, protic solvents. Furthermore, the exchange of the acidic (COOH) and amino (NH₂) protons with deuterium simplifies the spectrum by removing their signals and associated couplings, allowing for a clearer interpretation of the carbon-bound proton signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by distinct signals for each carbon, with the carbons on the fluorinated ring showing characteristic splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, D₂O)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C-1 (COOH) | ~ 175 - 178 | - | Typical chemical shift for a carboxylic acid carbon. |

| C-2 (CH₂) | ~ 38 - 41 | - | Aliphatic methylene carbon adjacent to a carboxylic acid. |

| C-3 (CH) | ~ 48 - 52 | - | Aliphatic methine carbon bearing the amino group. |

| C-4 (CH₂) | ~ 30 - 33 | - | Aliphatic methylene carbon adjacent to the aromatic ring. |

| Aromatic C-F | ~ 145 - 160 | Large ¹JCF (~240-260 Hz) | Carbons directly bonded to fluorine exhibit large one-bond coupling constants. |

| Aromatic C-H | ~ 115 - 125 | Smaller ²JCF, ³JCF | Carbons not directly bonded to fluorine will show smaller, long-range couplings. |

| Aromatic C-C | ~ 120 - 130 | Smaller ²JCF, ³JCF | Quaternary aromatic carbons will also show coupling to fluorine. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds, providing a direct window into the electronic environment of the fluorine atoms.[6]

Table 3: Predicted ¹⁹F NMR Chemical Shifts (470 MHz, D₂O, ref. CFCl₃)

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| F-2 | ~ -115 to -125 | dd | Coupled to the adjacent aromatic proton and the F-4 fluorine. |

| F-4 | ~ -135 to -145 | dd | Coupled to the adjacent aromatic proton and the F-2 and F-5 fluorines. |

| F-5 | ~ -140 to -150 | dd | Coupled to the adjacent aromatic proton and the F-4 fluorine. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with water suppression.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPTQ experiment can be run to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this β-amino acid, electrospray ionization (ESI) would be the method of choice.[]

Predicted Mass Spectrum (ESI-MS)

-

Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at m/z 234.07.

-

Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected at m/z 232.06.

Predicted Fragmentation Pathway

In tandem MS (MS/MS), the parent ion is fragmented to yield structurally informative daughter ions. A plausible fragmentation pathway for the [M+H]⁺ ion is outlined below.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Trustworthiness Through Self-Validation: The predicted fragments are logical based on the known fragmentation patterns of amino acids and phenylalkanoic acids.[8] Key fragmentations include the loss of small neutral molecules like water and ammonia, and cleavage of the butanoic acid chain. The highly stable trifluorobenzyl cation (m/z 127.03) is an expected and diagnostic fragment.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Use an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Infuse the sample directly or via liquid chromatography. Acquire a full scan mass spectrum to determine the parent ion mass.

-

Tandem MS: Select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule. For this compound, the spectrum will be dominated by the vibrations of the zwitterionic amino acid moiety.[3][9]

Table 4: Predicted IR Absorption Bands (Solid State, KBr)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 2800 (broad) | N-H stretch | Ammonium (NH₃⁺) | The broadness is due to strong hydrogen bonding in the solid state. |

| ~1630 - 1550 | Asymmetric COO⁻ stretch | Carboxylate | A strong, characteristic absorption for the deprotonated carboxyl group in a zwitterion. |

| ~1420 - 1380 | Symmetric COO⁻ stretch | Carboxylate | Another key indicator of the carboxylate group. |

| ~1500 | N-H bend | Ammonium (NH₃⁺) | Bending vibration of the protonated amino group. |

| 1300 - 1100 | C-F stretch | Aryl-F | Strong absorptions characteristic of carbon-fluorine bonds. |

The Zwitterionic Fingerprint: In the solid state and at neutral pH in solution, amino acids exist as zwitterions, with a protonated amino group (NH₃⁺) and a deprotonated carboxylic acid group (COO⁻).[4] The IR spectrum reflects this, showing the characteristic stretches of these groups instead of the typical N-H stretch of a primary amine (~3400-3300 cm⁻¹) and the C=O stretch of a carboxylic acid (~1710 cm⁻¹).

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken first and subtracted from the sample spectrum.

Integrated Spectroscopic Analysis Workflow

A comprehensive and validated structural elucidation relies on the integration of data from all spectroscopic techniques. The following workflow ensures a high degree of confidence in the final structure.

Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. While this guide presents predicted data, the underlying principles and expected spectral features provide a robust framework for researchers. The interplay of the trifluorinated aromatic ring, the chiral center, and the zwitterionic amino acid functionality results in a rich and informative set of spectra. By carefully acquiring and interpreting NMR, MS, and IR data, scientists can confidently verify the structure and purity of this critical pharmaceutical intermediate, ensuring the quality and efficacy of the final drug products.

References

-

The infrared spectra and molecular structure of zwitterionic L-??- phenylalanine. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Infrared spectra of amino acid zwitterions isolated in alkali halide matrices. (2008). ResearchGate. Retrieved from [Link]

-

Effects of Alkaline Earth Metal Ion Complexation on Amino Acid Zwitterion Stability: Results from Infrared Action Spectroscopy. (2005). Journal of the American Chemical Society. Retrieved from [Link]

-

(R)-3-Amino-4-phenylbutanoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

(S)-3-Amino-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

#Zwitter ion #AMINO ACIDS #ORGANIC CHEMISTRY #B.Sc #SECOND YEAR #SEMESTER IV. (2024). YouTube. Retrieved from [Link]

-

Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid. (n.d.). Sandoo Pharma. Retrieved from [Link]

-

Phenibut. (n.d.). PubChem. Retrieved from [Link]

-

4-amino-3-phenylbutanoic acid (C10H13NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

Boc-(R)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid. (n.d.). Binhai Golden Hilen Medicine Chemistry Co., Ltd. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

2,4-DICHLORO-5-NITRO-alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. Retrieved from [Link]

-

Showing metabocard for 4-Amino-3-phenylbutanoic acid (HMDB0246346). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

[Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. (2002). ResearchGate. Retrieved from [Link]

-

Beta-amino acid scan of a class I major histocompatibility complex-restricted alloreactive T-cell epitope. (2001). PubMed. Retrieved from [Link]

-

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Supporting Information. (n.d.). [Source not specified]. Retrieved from [Link]

Sources

- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 2. sandoopharma.com [sandoopharma.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. colorado.edu [colorado.edu]

- 8. broadinstitute.org [broadinstitute.org]

- 9. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

1H and 13C NMR of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction: Elucidating a Key Pharmaceutical Intermediate

This compound is a chiral β-amino acid of significant interest in the pharmaceutical industry. It serves as a critical building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Given its role in drug manufacturing, the unequivocal structural confirmation and purity assessment of this intermediate are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the anticipated spectral features, explain the underlying principles, provide robust experimental protocols, and illustrate how to interpret the data for complete structural validation.

Molecular Structure: The Foundation for Spectral Interpretation

Understanding the molecule's three-dimensional structure and electronic properties is the prerequisite for interpreting its NMR spectra. The structure contains several key features that dictate the appearance of its ¹H and ¹³C NMR signals: a chiral center, diastereotopic protons, a highly substituted aromatic ring, and labile protons.

Caption: Structure of this compound with atom numbering.

-

Chirality: The stereocenter at C3 renders the adjacent methylene protons (at C2 and C4) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings, leading to more complex splitting patterns than simple triplets or quartets.[4] While standard NMR in an achiral solvent cannot distinguish between enantiomers, it is crucial for confirming the relative stereochemistry and structural integrity.[5]

-

Fluorine Substitution: The three fluorine atoms on the phenyl ring are powerful electron-withdrawing groups that significantly influence the chemical shifts of the aromatic protons and carbons.[6] Crucially, ¹⁹F is a spin ½ nucleus (like ¹H) and is 100% naturally abundant, leading to observable spin-spin coupling (J-coupling) with both ¹H and ¹³C nuclei over multiple bonds.[7][8] This H-F and C-F coupling is a key signature for structural confirmation.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The analysis requires careful consideration of chemical shifts, integration (the area under the peak, proportional to the number of protons), and multiplicity (the splitting pattern caused by neighboring spins).[9]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR signals. The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is often preferred as it can solubilize the zwitterionic form of the amino acid and allows for the observation of labile NH and OH protons.

| Assigned Protons | Position | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings |

| Aromatic-H | H-6 | ~7.4 - 7.6 | ddd | 1H | J(H-F), J(H-H) |

| Aromatic-H | H-3 | ~7.2 - 7.4 | ddd | 1H | J(H-F), J(H-H) |

| Methine-H | H-3 | ~3.2 - 3.5 | m | 1H | J(H-H) |

| Methylene-H (diastereotopic) | H-4a, H-4b | ~2.8 - 3.1 | m | 2H | J(H-H), J(H-F) |

| Methylene-H (diastereotopic) | H-2a, H-2b | ~2.4 - 2.7 | m | 2H | J(H-H) |

| Amine-H | NH₂ | Variable, broad | br s | 2H | Exchangeable |

| Carboxylic Acid-H | COOH | Variable, broad | br s | 1H | Exchangeable |

-

Aromatic Region (δ ~7.2-7.6): Two signals are expected for the two aromatic protons. Each signal will be a complex multiplet, likely a doublet of doublet of doublets (ddd), due to coupling to the other aromatic proton (ortho or meta J(H-H)) and to the two or three nearby fluorine atoms (J(H-F)).[10] The specific splitting patterns are highly diagnostic of the substitution pattern.

-

Aliphatic Region (δ ~2.4-3.5):

-

H-3 (Methine): The proton on the chiral carbon will appear as a multiplet, coupled to the four diastereotopic protons on the adjacent C2 and C4 methylenes.

-

H-4 (Methylene): These two diastereotopic protons will be non-equivalent. They will appear as a complex multiplet, each coupled to the other geminal proton, the H-3 methine proton, and potentially showing long-range coupling to the fluorine at the C-2 position of the phenyl ring.[11]

-

H-2 (Methylene): These two diastereotopic protons are also non-equivalent. They will present as a complex multiplet, each coupled to the other geminal proton and the H-3 methine proton.

-

-

Labile Protons (NH₂ and COOH): In a solvent like CDCl₃, these signals can be very broad and may not be easily observed. In DMSO-d₆, they typically appear as broad singlets at variable chemical shifts. Their identity can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the H signals will exchange with D, causing the NH₂ and COOH peaks to disappear from the spectrum.[12]

Caption: Key ¹H-¹H (solid) and ¹H-¹⁹F (dashed) spin-spin coupling interactions.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The key diagnostic feature in this spectrum will be the large C-F coupling constants, which split the signals of the carbons directly bonded to fluorine and those further away.[13]

Predicted ¹³C NMR Data

| Assigned Carbon | Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| Carbonyl | C-1 | ~172 - 178 | s (or small t from C-2-F) |

| C-F | C-2' | ~155 - 160 | ddd, Large ¹J(C,F) |

| C-F | C-4' | ~148 - 153 | ddd, Large ¹J(C,F) |

| C-F | C-5' | ~144 - 149 | ddd, Large ¹J(C,F) |

| C-Aryl (ipso) | C-1' | ~120 - 125 | ddd |

| C-Aryl | C-6' | ~118 - 122 | dd |

| C-Aryl | C-3' | ~105 - 108 | dd |

| Methine | C-3 | ~48 - 52 | s |

| Methylene | C-2 | ~42 - 46 | s |

| Methylene | C-4 | ~33 - 37 | t (²J(C,F)) |

-

Aromatic Region (δ ~105-160): This region will be complex. The three carbons directly bonded to fluorine (C-2', C-4', C-5') will exhibit very large one-bond couplings (¹J(C-F) ≈ 240-260 Hz), appearing as large doublets, which are further split by smaller two- and three-bond couplings to the other fluorine atoms.[14][15] The three non-fluorinated aromatic carbons will also appear as multiplets (doublets or triplets) due to smaller two-, three-, and four-bond C-F couplings.[16]

-

Aliphatic Region (δ ~33-52): Three distinct signals are expected for C-2, C-3, and C-4. The C-4 carbon, being two bonds away from the C-2' fluorine, may exhibit a small doublet or triplet splitting due to ²J(C-F) coupling.

-

Carbonyl Carbon (δ ~172-178): The carboxylic acid carbon (C-1) will appear at the far downfield end of the spectrum, typical for this functional group.[17]

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The acquisition of high-quality, reliable NMR data is contingent upon meticulous experimental execution, from sample preparation to spectrometer setup.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[18][19]

-

Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[20][21] The choice of solvent is critical and should be based on sample solubility and the need to observe labile protons.[22][23]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogenous solution is crucial for acquiring high-resolution spectra.[19]

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS) at 0 ppm. This provides a reference point for the chemical shift scale.[17]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[24]

-

Labeling: Clearly label the NMR tube with the sample identity.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Spectrometer Setup and Data Acquisition

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

Set acquisition parameters: typically a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Select a standard proton-decoupled ¹³C experiment.

-

Set acquisition parameters: typically a 45° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to several thousand scans due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate to the TMS signal at 0.00 ppm.

-

Conclusion: A Validated Approach to Structural Characterization

The ¹H and ¹³C NMR spectra of this compound offer a rich tapestry of structural information. A thorough analysis, grounded in fundamental principles, allows for the complete assignment of every proton and carbon in the molecule. The characteristic chemical shifts, diastereotopic effects, and, most importantly, the complex splitting patterns arising from H-F and C-F couplings serve as a definitive fingerprint for this key pharmaceutical intermediate. By following the robust experimental protocols outlined in this guide, researchers can generate high-fidelity data, enabling confident structural validation, purity assessment, and quality control in the drug development pipeline. The integration of 1D and 2D NMR techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment.

References

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

Rowe, M. D., et al. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters. Available at: [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

-

Gisbert, C., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry. Available at: [Link]

-

Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Available at: [Link]

-

Cheminfo. (n.d.). Chirality And Nmr. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

ETH Zurich. (n.d.). NMR Sample Preparation. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Available at: [Link]

-

DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Crasto, A. M. (2014). Simple tips to predict NMR..learn from your aunt. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Llaveria, J., et al. (2015). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

-

Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Available at: [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Available at: [Link]

-

DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of b-Amino Acid 14. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]

- 5. scispace.com [scispace.com]

- 6. biophysics.org [biophysics.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Simple tips to predict NMR..learn from your aunt [orgspectroscopyint.blogspot.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. organomation.com [organomation.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 21. labinsights.nl [labinsights.nl]

- 22. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

An In-depth Technical Guide to the Solubility Profile of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction: The Critical Role of Solubility in Drug Development

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key chiral intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] The physicochemical properties of such intermediates are paramount, as they dictate the efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API). Among these properties, solubility is a cornerstone of "drug-likeness," profoundly influencing bioavailability and therapeutic efficacy.

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale. We will explore how the unique structural features of this molecule—a trifluorinated phenyl ring, an amino group, and a carboxylic acid moiety—are predicted to influence its solubility behavior.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeation, and binding affinity.[2] However, fluorination can also significantly impact physicochemical properties like solubility, sometimes leading to reduced aqueous solubility due to increased lipophilicity.[3] Understanding this interplay is crucial for effective drug development.

This document will guide the reader through a series of logical, self-validating experimental workflows to build a complete and actionable solubility profile for this important pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

Before delving into experimental determination, a theoretical assessment of the molecule's structure provides a basis for predicting its solubility behavior.

-

Chemical Structure: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[4]

-

Molecular Formula: C₁₀H₁₀F₃NO₂[4]

-

Molecular Weight: 233.19 g/mol [4]

The molecule is zwitterionic at physiological pH, with a basic amino group and an acidic carboxylic acid group. The trifluorinated phenyl group is expected to be the primary contributor to its lipophilicity. The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid and fluorine atoms) suggests the potential for complex solubility behavior. The high electronegativity of fluorine atoms can alter the pKa of nearby functional groups, which in turn affects solubility at different pH values.[2][5]

Experimental Determination of Solubility: A Step-by-Step Guide

A thorough understanding of the solubility of this compound requires a multi-faceted experimental approach. The following sections detail the necessary protocols and the rationale behind them.

Aqueous Solubility (Thermodynamic Solubility)

The intrinsic solubility in an aqueous medium is the most fundamental parameter. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: Allow the suspension to stand undisturbed to permit the settling of undissolved solid. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.

-

Constant Temperature: Solubility is a temperature-dependent parameter. Maintaining a constant temperature is critical for reproducibility.

-

Prolonged Agitation: Guarantees that the system has reached a true equilibrium between the solid and dissolved states.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

pH-Dependent Solubility Profile

As an amphoteric molecule with both acidic and basic functional groups, the solubility of this compound is expected to be highly dependent on pH.[6] Mapping this relationship is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Experimental Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Solubility Determination: Perform the shake-flask method as described above for each buffer solution.

-

Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH of minimum solubility (isoelectric point) and the regions of higher solubility in acidic and basic conditions.

Diagram: Logical Relationship of pH and Solubility

Caption: Predicted relationship between pH, ionization state, and aqueous solubility.

Solubility in Organic Solvents and Co-Solvent Systems

Solubility in organic solvents is crucial for synthesis, purification (e.g., crystallization), and the development of non-aqueous formulations.

Experimental Protocol: Solvent Solubility Screening

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

-

Solubility Determination: Employ the shake-flask method for each selected solvent at a defined temperature (e.g., 25 °C).

-

Co-Solvent Systems: Investigate solubility in binary solvent systems (e.g., ethanol/water, PEG 400/water) at different ratios. This is particularly relevant for liquid formulation development.

Data Presentation: Solubility in Various Solvents

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Water | 10.2 | 25 | To be determined |

| Methanol | 5.1 | 25 | To be determined |

| Ethanol | 4.3 | 25 | To be determined |

| Acetonitrile | 5.8 | 25 | To be determined |

| DMSO | 7.2 | 25 | To be determined |

| Add other solvents |

Impact of Excipients on Solubility

In formulation development, excipients are often used to enhance the solubility of drug substances. Amino acids, for instance, can act as hydrotropes or co-solvents to improve the solubility of poorly water-soluble drugs.[][8][9][10][11]

Experimental Protocol: Excipient Screening

-

Excipient Selection: Choose a panel of common pharmaceutical excipients known to enhance solubility, such as surfactants (e.g., Tween 80, SLS), cyclodextrins (e.g., HP-β-CD), and amino acids (e.g., arginine, lysine).[11]

-

Solution Preparation: Prepare aqueous solutions of these excipients at various concentrations.

-

Solubility Measurement: Determine the solubility of this compound in each excipient solution using the shake-flask method.

-

Data Analysis: Plot the solubility of the compound as a function of excipient concentration to determine the solubilization capacity of each excipient.

Diagram: Experimental Workflow for Solubility Characterization

Caption: Workflow for comprehensive solubility profiling.

Conclusion and Forward Look

This technical guide provides a robust, scientifically grounded framework for the comprehensive characterization of the solubility profile of this compound. By systematically evaluating its solubility in aqueous and organic media, across a range of pH values, and in the presence of common pharmaceutical excipients, a detailed and predictive understanding of its behavior can be established.

The insights gained from these studies are not merely academic; they are directly applicable to optimizing synthetic routes, developing robust purification and crystallization processes, and designing effective formulations for the final API, Sitagliptin. A thorough understanding of the solubility of this key intermediate is a critical step in ensuring the quality, efficiency, and success of the overall drug development program. The principles and protocols outlined herein provide a clear path to achieving that understanding.

References

-

This compound. PubChem. National Center for Biotechnology Information. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]

-

Amino Acid Hydrotropes to Increase the Solubility of Indomethacin and Carbamazepine in Aqueous Solution. SciSpace. [Link]

-

The Role of Amino Acids in Pharmaceuticals. Oakwood Labs. [Link]

-

Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. National Center for Biotechnology Information. [Link]

-

Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]

-

Sitagliptin. PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. (Open Access) Amino Acid Hydrotropes to Increase the Solubility of Indomethacin and Carbamazepine in Aqueous Solution. (2022) | Mohammed Suleiman Alsalhi | 16 Citations [scispace.com]

- 9. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Sitagliptin: An In-depth Technical Guide to the Biological Activity of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction: Deconstructing a Blockbuster Drug

(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the chiral β-amino acid core of sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus.[1][2] While the therapeutic efficacy of sitagliptin is primarily attributed to its potent and selective inhibition of DPP-4, leading to enhanced incretin hormone levels and improved glycemic control, a growing body of evidence suggests a spectrum of biological activities that extend beyond this well-defined mechanism.[3][4][5] This technical guide delves into these pleiotropic effects, exploring the neuroprotective, anti-inflammatory, and immunomodulatory potential of the broader chemical scaffold, with a specific focus on guiding future research into the intrinsic activities of the core this compound molecule itself. For researchers and drug development professionals, understanding these "off-target" or, more accurately, "extended" effects is paramount for repositioning strategies, identifying novel therapeutic applications, and designing next-generation compounds with enhanced efficacy and safety profiles.

Part 1: The Pleiotropic Landscape of Sitagliptin: More Than a DPP-4 Inhibitor

While the primary pharmacological action of sitagliptin is the inhibition of DPP-4, numerous preclinical and clinical studies have unveiled a range of effects that are not solely dependent on incretin potentiation. These findings provide a crucial roadmap for investigating the potential inherent bioactivities of its core butanoic acid structure.

Neuroprotective Effects: A Glimmer of Hope in Neurodegenerative Disease

Emerging research has positioned sitagliptin as a compound of interest for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][6] The observed neuroprotective effects appear to be multifactorial, extending beyond simple glucose control.

Key Mechanisms of Neuroprotection:

-

Anti-inflammatory Action in the CNS: Sitagliptin has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in the brain.[5][7] This is critical as neuroinflammation is a key pathological driver in many neurodegenerative diseases.

-

Modulation of Signaling Pathways: Studies suggest that sitagliptin may exert its neuroprotective effects through the upregulation of pro-survival signaling pathways such as PI3K/AKT and Nrf2.[6] The activation of these pathways helps to mitigate oxidative stress and promote neuronal survival.

-

Reduction of Glutamate Excitotoxicity: By modulating glutamate levels, sitagliptin may protect neurons from the excitotoxic cascade, a major contributor to neuronal cell death in ischemic and neurodegenerative conditions.[5]

Anti-inflammatory and Immunomodulatory Properties

Beyond the central nervous system, sitagliptin exhibits systemic anti-inflammatory and immunomodulatory effects. These properties are of significant interest for a range of inflammatory and autoimmune conditions.

Evidence for Anti-inflammatory and Immunomodulatory Activity:

-

Suppression of Pro-inflammatory Mediators: Sitagliptin has been demonstrated to decrease the expression of various pro-inflammatory cytokines and chemokines.[3][8]

-

Modulation of Immune Cell Activity: Research indicates that DPP-4 inhibitors can influence the activity of immune cells, including T-cells and macrophages.[9]

-

Potential Interaction with ACE2: Intriguingly, some computational studies have suggested a potential interaction between sitagliptin and angiotensin-converting enzyme 2 (ACE2), a key receptor involved in both cardiovascular regulation and viral entry (e.g., SARS-CoV-2).[10][11][12] This interaction, if validated, could open up new avenues for its therapeutic use in conditions with an inflammatory component.

Part 2: A Practical Guide to Investigating the Intrinsic Activity of this compound

The following section provides a series of detailed, field-proven experimental protocols designed to systematically evaluate the independent biological activities of the core butanoic acid molecule. These protocols are intended to serve as a starting point for researchers aiming to deconvolve the pharmacology of this important chemical entity.

In Vitro Assessment of Neuroprotective Potential

Objective: To determine if this compound can protect neuronal cells from common stressors implicated in neurodegeneration.

Experimental Workflow:

Caption: Workflow for assessing in vitro neuroprotection.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle-only control.

-

Induction of Neuronal Stress: Introduce a neurotoxic agent such as glutamate (5 mM) or hydrogen peroxide (100 µM) to the appropriate wells and incubate for a further 24 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and incubate in the dark at room temperature for 2-4 hours, or until the purple formazan crystals have fully dissolved.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Evaluation of Anti-inflammatory Activity

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in immune cells.

Experimental Workflow:

Caption: Workflow for assessing immunomodulatory effects on T-cell proliferation.

Detailed Protocol: CFSE-based T-Cell Proliferation Assay

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

CFSE Labeling: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Cell Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate. Add the desired concentrations of this compound.

-

Stimulation: Stimulate the T-cells to proliferate using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Data Analysis: Gated on the lymphocyte population, assess the dilution of CFSE fluorescence as a measure of T-cell proliferation. A decrease in CFSE intensity indicates cell division.

Part 3: Exploring the Mechanistic Landscape: Signaling Pathways and Off-Target Interactions

A crucial aspect of characterizing the bioactivity of this compound is to elucidate the underlying molecular mechanisms.

Potential Signaling Pathways

Based on the known effects of sitagliptin, the following signaling pathways are prime candidates for investigation:

Caption: Potential signaling pathways modulated by the core butanoic acid.

To investigate the modulation of these pathways, techniques such as Western blotting to assess the phosphorylation status of key proteins (e.g., Akt, NF-κB) and reporter gene assays to measure the activity of transcription factors (e.g., Nrf2, NF-κB) are highly recommended.

Off-Target Screening

To identify novel molecular targets, a broad, unbiased screening approach is invaluable.

Recommended Off-Target Screening Strategies:

-

Enzyme Inhibition Profiling: Screen this compound against a panel of purified enzymes, particularly other proteases and kinases, to identify any inhibitory activity.

-

Receptor Binding Assays: Evaluate the binding affinity of the compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Computational Docking and Molecular Dynamics: In silico approaches can be used to predict potential binding partners and to understand the dynamics of the compound-target interaction. [10]

Conclusion: Charting a New Course for a Familiar Scaffold

The journey from a key intermediate of a blockbuster drug to a potential therapeutic agent in its own right is a testament to the untapped potential that lies within well-established chemical scaffolds. While sitagliptin's clinical success is firmly rooted in its DPP-4 inhibitory activity, the compelling evidence of its neuroprotective, anti-inflammatory, and immunomodulatory effects beckons a deeper investigation into the intrinsic biological activities of its core structure, this compound.

The experimental frameworks and protocols outlined in this guide provide a robust starting point for researchers to systematically explore this exciting frontier. By deconstructing the pharmacology of this important molecule, we can unlock new therapeutic possibilities and pave the way for the development of novel drugs with improved and expanded clinical utility. The path forward requires a meticulous and unbiased approach, but the potential rewards—for both scientific understanding and patient well-being—are immeasurable.

References

-

Mechanisms and pathways of anti-inflammatory activity of DPP-4 inhibitors in cardiovascular and renal protection. PubMed. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Available at: [Link]

-

Mechanisms and pathways of anti-inflammatory activity of DPP-4 inhibitors in cardiovascular and renal protection. ResearchGate. Available at: [Link]

-

Neuroprotective Effect of Sitagliptin beyond the Incretin Effect: A Narrative Review. Bentham Science. Available at: [Link]

-

Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review. MDPI. Available at: [Link]

-

Upregulation of the PI3K/AKT and Nrf2 Pathways by the DPP-4 Inhibitor Sitagliptin Renders Neuroprotection in Chemically Induced Parkinson's Disease Mouse Models. PubMed. Available at: [Link]

-

A representation of the interactions between sitagliptin and ACE2 (A)... ResearchGate. Available at: [Link]

-

DPP-IV inhibitor anagliptin exerts anti-inflammatory effects on macrophages, adipocytes, and mouse livers by suppressing NF-κB activation. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Neuroprotective Activity of Sitagliptin via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease. National Institutes of Health. Available at: [Link]

-

Transcriptomic Analysis Reveals That Retinal Neuromodulation Is a Relevant Mechanism in the Neuroprotective Effect of Sitagliptin. Semantic Scholar. Available at: [Link]

-

Neuroprotective Effect of Sitagliptin beyond the Incretin Effect: A Narrative Review. PubMed. Available at: [Link]

-

The affinity energies and interactions of sitagliptin on ACE2 and... ResearchGate. Available at: [Link]

-

DPP4 and ACE2 in Diabetes and COVID-19: Therapeutic Targets for Cardiovascular Complications? National Institutes of Health. Available at: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. Available at: [Link]

-

A comprehensive guide to the pharmacologic regulation of angiotensin converting enzyme 2 (ACE2), the SARS-CoV-2 entry receptor. PubMed Central. Available at: [Link]

-

Sitagliptin Repositioning in SARS-CoV-2: Effects on ACE-2, CD-26, and Inflammatory Cytokine Storms in the Lung. Semantic Scholar. Available at: [Link]

-

Anti-inflammatory Activity Assessment. Aprofood. Available at: [Link]

-

Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]

-

Small molecule anticonvulsant agents with potent in vitro neuroprotection. PubMed. Available at: [Link]

-

Small Immunomodulatory Molecules as Potential Therapeutics in Experimental Murine Models of Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS). MDPI. Available at: [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]

-

Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. PubMed Central. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Sitagliptin. PubChem. Available at: [Link]

-

Small molecule innate immune modulators in cancer therapy. Frontiers. Available at: [Link]

-

Small molecule drugs with immunomodulatory effects in cancer. ResearchGate. Available at: [Link]

-

Development of Proneurogenic, Neuroprotective Small Molecules. Journal of the American Chemical Society. Available at: [Link]

-

Cas 486460-00-8,BOC-(R). LookChem. Available at: [Link]

-

Small molecule drugs with immunomodulatory effects in cancer. PubMed Central. Available at: [Link]

-

Immunomodulatory Small Molecules. Discovery On Target. Available at: [Link]

-

(3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Available at: [Link]

-

Sitagliptin. Wikipedia. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. PubMed. Available at: [Link]

-

Sitagliptin. MedPath. Available at: [Link]

-

(3R)-4-[(3R)-3Amino4-(2,4,5-trifluorophenyl)butanoyl] -3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

Sources

- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sitagliptin - Wikipedia [en.wikipedia.org]

- 3. Mechanisms and pathways of anti-inflammatory activity of DPP-4 inhibitors in cardiovascular and renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Neuroprotective Activity of Sitagliptin via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of the PI3K/AKT and Nrf2 Pathways by the DPP-4 Inhibitor Sitagliptin Renders Neuroprotection in Chemically Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Sitagliptin beyond the Incretin Effect: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DPP4 and ACE2 in Diabetes and COVID-19: Therapeutic Targets for Cardiovascular Complications? - PMC [pmc.ncbi.nlm.nih.gov]